Cas no 885271-98-7 (6-Furan-3-yl-1H-indazole)
6-Furan-3-yl-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole,6-(3-furanyl)-
- 6-(furan-3-yl)-1H-indazole
- 6-Furan-3-yl-1H-indazole
- 1H-Indazole,6-(3-furanyl)
- 6-(3-Furanyl)-1H-indazole (ACI)
-
- MDL: MFCD04114661
- Inchi: 1S/C11H8N2O/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13)
- InChI Key: MWAVNERLYUXBFE-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC=C(C3C=COC=3)C=2)C=1
Computed Properties
- Exact Mass: 184.06400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
Experimental Properties
- PSA: 41.82000
- LogP: 2.82290
6-Furan-3-yl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F864193-5mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F864193-10mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F864193-50mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 50mg |
$ 320.00 | 2022-06-04 | ||
| abcr | AB536814-100 mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 100MG |
€610.50 | 2023-07-11 | ||
| abcr | AB536814-500 mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 500MG |
€1,634.80 | 2022-07-28 | ||
| Chemenu | CM230689-1g |
6-(Furan-3-yl)-1H-indazole |
885271-98-7 | 97% | 1g |
$*** | 2023-05-29 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0007-100mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 98% | 100mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0007-500mg |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 98% | 500mg |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0007-1g |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 98% | 1g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0007-5g |
6-Furan-3-yl-1H-indazole |
885271-98-7 | 98% | 5g |
58345.32CNY | 2021-05-08 |
6-Furan-3-yl-1H-indazole Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 6-Furan-3-yl-1H-indazole
6-Furan-3-yl-1H-indazole: A Comprehensive Overview
6-Furan-3-yl-1H-indazole (CAS No: 885271-98-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, which belongs to the class of indazole derivatives, exhibits unique structural and functional properties that make it a valuable subject for research and development. In this article, we will delve into the chemical structure, synthesis, applications, and recent advancements related to 6-Furan-3-yl-1H-indazole, providing a comprehensive understanding of its significance in contemporary scientific research.
The molecular structure of 6-Furan-3-yl-1H-indazole is characterized by a fused bicyclic system comprising an indole ring and a furan moiety. The indazole core, which is a heterocyclic aromatic compound, is known for its stability and versatility in various chemical reactions. The furan substituent at the 6-position further enhances the compound's reactivity and selectivity in different environments. This unique combination of structural features has made 6-Furan-3-yl-1H-indazole a promising candidate for exploring novel chemical transformations and biological activities.
Recent studies have highlighted the potential of 6-Furan-3-yl-1H-indazole as a building block for constructing advanced materials. For instance, researchers have utilized this compound to synthesize fluorescent materials with enhanced emission properties. These materials have shown great promise in applications such as sensors, bioimaging, and optoelectronic devices. The ability of 6-Furan-3-yl-1H-indazole to participate in π–π interactions and form self-assembled structures has further expanded its utility in material science.
In the realm of pharmacology, 6-Furan-3-yl-1H-indazole has been investigated for its potential therapeutic applications. Preclinical studies have demonstrated that this compound exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, recent research has explored the use of 6-Furan-3-yl-1H-indazole as a lead molecule for developing anticancer agents. Its ability to inhibit key enzymes involved in tumor progression has been validated through in vitro and in vivo experiments.
The synthesis of 6-Furan-3-yldihydroindole derivatives, including 6-Furan
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